molecular formula C29H19ClN2O3 B12032013 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate CAS No. 764653-76-1

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate

Cat. No.: B12032013
CAS No.: 764653-76-1
M. Wt: 478.9 g/mol
InChI Key: MOPJGJCVEBNPGC-FDAWAROLSA-N
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Description

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of naphthoyl and carbohydrazonoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 1-naphthoyl chloride with carbohydrazide to form 1-(1-naphthoyl)carbohydrazide. This intermediate is then reacted with 2-naphthylamine to produce 1-(2-(1-naphthoyl)carbohydrazonoyl)-2-naphthylamine. Finally, this compound is esterified with 2-chlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthoyl group to naphthyl alcohol.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is unique due to its specific combination of naphthoyl, carbohydrazonoyl, and chlorobenzoate groups

Properties

CAS No.

764653-76-1

Molecular Formula

C29H19ClN2O3

Molecular Weight

478.9 g/mol

IUPAC Name

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C29H19ClN2O3/c30-26-15-6-5-13-24(26)29(34)35-27-17-16-20-9-2-4-12-22(20)25(27)18-31-32-28(33)23-14-7-10-19-8-1-3-11-21(19)23/h1-18H,(H,32,33)/b31-18+

InChI Key

MOPJGJCVEBNPGC-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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